2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide
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Overview
Description
2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a triazine ring, and an acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyloxyacetic acid with 4,6-bis(dimethylamino)-1,3,5-triazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The triazine ring can be reduced under specific conditions to yield a dihydrotriazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the triazine ring produces dihydrotriazine compounds.
Scientific Research Applications
2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The triazine ring can act as a binding site for various enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide
- 2-(ethoxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide
Uniqueness
2-(benzyloxy)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties compared to its methoxy and ethoxy analogs. The benzyloxy group can participate in additional π-π interactions and has a higher molecular weight, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-22(2)16-19-14(20-17(21-16)23(3)4)10-18-15(24)12-25-11-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBOVBQJRMCCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)COCC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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